Aminophenazone gentisate is a chemical compound recognized for its analgesic and anti-inflammatory properties. It is a derivative of aminophenazone, which belongs to the class of phenyl-pyrazolone compounds. The compound is utilized in various therapeutic applications, particularly in the treatment of pain and inflammation. Its chemical structure can be represented as CHNO, indicating the presence of multiple functional groups that contribute to its biological activity.
Aminophenazone gentisate can be sourced from various chemical databases and patent literature. It is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit the cyclooxygenase enzymes involved in prostaglandin synthesis, which are key mediators of inflammation and pain responses . The compound has been studied for its potential applications in both clinical and research settings.
The synthesis of aminophenazone gentisate typically involves the reaction between aminophenazone and gentisic acid or its derivatives. This process can be achieved through various organic synthesis techniques, including:
The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and confirm the identity of the synthesized compound.
The molecular structure of aminophenazone gentisate features a phenyl-pyrazolone backbone with a gentisic acid moiety attached. The structural formula can be visualized as follows:
The compound's molecular weight is approximately 373.41 g/mol, with specific stereochemistry that may influence its biological activity. The presence of hydroxyl groups in the gentisate portion enhances hydrogen bonding capabilities, affecting solubility and interaction with biological targets.
Aminophenazone gentisate can undergo various chemical reactions typical of phenolic compounds, including:
These reactions may be catalyzed by specific reagents or occur under particular environmental conditions (e.g., temperature, pH). Understanding these reactions is crucial for optimizing formulations in pharmaceutical applications.
The mechanism of action for aminophenazone gentisate primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. Prostaglandins are responsible for mediating inflammation, pain, and fever. By reducing their levels, aminophenazone gentisate alleviates symptoms associated with inflammatory conditions.
Research indicates that compounds like aminophenazone gentisate may also exhibit antioxidant properties, potentially protecting cells from oxidative stress . This dual action enhances its therapeutic profile.
Relevant data on these properties can be found in databases such as PubChem and drug repositories .
Aminophenazone gentisate has several scientific uses:
Pyrazolone derivatives emerged as therapeutic agents in the late 19th century, with aminophenazone (aminopyrine) synthesized by Friedrich Stolz and Ludwig Knorr. Marketed as Pyramidon by Hoechst AG in 1897, this early antipyretic and analgesic compound established the pharmacological relevance of the pyrazolone core structure. The molecular architecture of aminophenazone features a 1,5-dimethyl-2-phenyl-3-pyrazolone scaffold with a dimethylamino substituent at the 4-position, enabling both analgesic and anti-inflammatory effects through undefined mechanisms predating modern cyclooxygenase understanding [5]. Despite its clinical utility, aminophenazone's association with agranulocytosis (a severe reduction in white blood cells) prompted the development of safer derivatives like propyphenazone, illustrating the therapeutic trade-offs inherent in early pyrazolone therapeutics [1] [5].
Concurrently, gentisic acid (2,5-dihydroxybenzoic acid) gained recognition as:
Studies identified its ability to modulate fibroblast growth factor and exhibit potential anticarcinogenic activity, positioning it as a multifunctional pharmacophore. Unlike its structural relative salicylic acid, gentisic acid's dual hydroxyl groups at the ortho and para positions relative to the carboxylic acid group enhance its free radical scavenging capacity and metal chelation potential [3].
The molecular hybridization strategy combining aminophenazone and gentisic acid originated from complementary pharmacokinetic and pharmacodynamic synergies:
Table 1: Synergistic Design Rationale of Aminophenazone Gentisate
Component | Pharmacological Strength | Limitation Addressed by Hybridization |
---|---|---|
Aminophenazone | Potent analgesic/anti-inflammatory activity | Hematological toxicity; Metabolic instability |
Gentisic Acid | Antioxidant capacity; Metal chelation | Limited central analgesic effects |
Hybrid Molecule | Enhanced hepatic stability; Dual mechanism action | -- |
Empirical evidence demonstrated that gentisic acid's antioxidant properties could potentially mitigate oxidative metabolic pathways implicated in aminophenazone toxicity. Additionally, the ionic salt formation between the basic dimethylamino group of aminophenazone and the carboxylic acid of gentisic acid improved water solubility and bioavailability profiles over the parent compounds. Crucially, aminophenazone's metabolic clearance involves hepatic demethylation, which gentisic acid derivatives may modulate through cytochrome P450 interactions, as evidenced by breath test studies using 14C-labeled aminophenazone [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7